An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-4-sulfonic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1H-Pyrazole-4-sulfonic Acid
1H-Pyrazole-4-sulfonic acid is a heterocyclic organic compound featuring a five-membered pyrazole ring functionalized with a sulfonic acid group. This unique combination of a weakly basic aromatic ring and a strongly acidic group imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and materials science.[1][2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The addition of the sulfonic acid moiety, a strong acid, dramatically influences the molecule's polarity, solubility, and acidity, making it a versatile building block for creating drug candidates with tailored properties or for use as a catalyst.[1][3]
Understanding the core physicochemical properties of this molecule is not merely an academic exercise; it is a fundamental prerequisite for its rational application in drug design and development. Properties such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth analysis of these key parameters, offering both established data and detailed, field-proven protocols for their experimental determination.
Core Physicochemical Properties
A quantitative understanding of 1H-Pyrazole-4-sulfonic acid's properties is essential for its effective use. The following table summarizes key computed and, where available, experimental data.
| Property | Value (Predicted/Computed) | Significance in Drug Development |
| Molecular Formula | C₃H₄N₂O₃S | Defines the elemental composition and exact mass.[4] |
| Molecular Weight | 148.14 g/mol | Influences diffusion, transport across membranes, and formulation.[4] |
| pKa | ~ -1 to 2 (Predicted) | Governs the state of ionization at physiological pH, impacting solubility, permeability, and receptor binding.[3] |
| XLogP3 | -1.0 to -1.2 (Predicted) | Indicates the molecule's lipophilicity/hydrophilicity, affecting its ability to cross cell membranes.[4][5] |
| Aqueous Solubility | High (Qualitative) | Sulfonic acids are generally water-soluble, which is crucial for formulation and bioavailability.[1] |
| Melting Point | Data not available | Indicates purity and solid-state stability. |
| Thermal Stability | Generally high for sulfonic acids | Important for manufacturing, storage, and formulation processes.[1][3] |
| Hygroscopicity | Expected to be hygroscopic | Affects handling, storage, and stability of the solid form.[6] |
Acidity (pKa): The Dominant Influence
The most defining characteristic of 1H-Pyrazole-4-sulfonic acid is its strong acidity, conferred by the -SO₃H group. Sulfonic acids are among the strongest organic acids, with pKa values often comparable to mineral acids.[3]
Causality and Implications:
The strong electron-withdrawing nature of the sulfonyl group, combined with the resonance stabilization of the resulting sulfonate anion (SO₃⁻), facilitates the ready donation of a proton.[3] This high acidity means that at physiological pH (~7.4), the molecule will exist almost exclusively in its ionized, anionic form.
This has profound implications for drug development:
-
High Aqueous Solubility: The ionized form is highly polar, leading to excellent solubility in aqueous media, which can be advantageous for intravenous formulations.[1]
-
Low Membrane Permeability: The negative charge generally hinders passive diffusion across lipid bilayer membranes (per the "Rule of 5"), potentially leading to poor oral absorption unless specific transporters are involved.
-
Potential for Strong Interactions: The anionic sulfonate group can form strong ionic bonds or hydrogen bonds with biological targets, potentially increasing binding affinity.
Workflow for Physicochemical Characterization
The logical flow for characterizing a compound like 1H-Pyrazole-4-sulfonic acid involves a series of tiered experiments, from basic identity confirmation to detailed property determination.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust method for determining the pKa of a strong acid like 1H-Pyrazole-4-sulfonic acid.
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.
Materials:
-
1H-Pyrazole-4-sulfonic acid (accurately weighed)
-
0.1 M NaOH solution (standardized)
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Preparation: Accurately weigh approximately 15 mg of 1H-Pyrazole-4-sulfonic acid and dissolve it in 50 mL of CO₂-free deionized water.
-
Inert Atmosphere: Gently bubble nitrogen or argon through the solution for 10-15 minutes to remove dissolved CO₂. Maintain a blanket of inert gas over the solution throughout the titration.
-
Causality: Atmospheric CO₂ can dissolve to form carbonic acid, which introduces a buffering region that can interfere with the accurate determination of the endpoint for the strong sulfonic acid.
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 2.00 and 7.00) that bracket the expected pKa.
-
Titration: Place the calibrated pH electrode and the titrator probe into the solution. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.02 mL) and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is identified from the steepest part of the curve (the maximum of the first derivative, d(pH)/dV).
-
pKa Calculation: For a strong acid, the pKa is typically too low to be determined directly from the half-equivalence point. However, the titration confirms its strength and allows for accurate molarity determination. The very low initial pH of the solution before titration begins is a key indicator of its strong acidic nature.
Trustworthiness Check:
-
Perform a blank titration (water without the analyte) to ensure the system is free of acidic or basic contaminants.
-
Run the titration in triplicate to ensure reproducibility. The calculated molarity of the analyte solutions should agree within a narrow margin (e.g., <2%).
Lipophilicity (LogP) and Distribution (LogD)
Lipophilicity, the "oil-loving" nature of a molecule, is a critical parameter for predicting its ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Causality and Implications:
The predicted XLogP3 of -1.2 for 1H-Pyrazole-4-sulfonamide suggests the neutral form is hydrophilic.[5] However, for the sulfonic acid, the value is even lower (-1.0), indicating a highly polar and hydrophilic compound.[4]
-
LogP vs. LogD: For an ionizable compound like this, the distribution coefficient (LogD) is more physiologically relevant. LogD accounts for both the neutral and ionized species at a given pH.
-
pH-Dependent Lipophilicity: Due to its very low pKa, 1H-Pyrazole-4-sulfonic acid will be ionized at all physiologically relevant pH values. This means its LogD will be significantly lower (more negative) than its LogP, reinforcing its hydrophilic character across the board.
The relationship between these properties is crucial for understanding how the compound will behave in the body.
Caption: Interplay of physicochemical properties for 1H-Pyrazole-4-sulfonic acid.
Experimental Protocol: LogD Determination by Shake-Flask Method
Principle: The compound is partitioned between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). The concentration of the compound in each phase is measured to calculate the distribution coefficient.
Materials:
-
1H-Pyrazole-4-sulfonic acid
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Analytical instrumentation (HPLC-UV or LC-MS)
-
Centrifuge
Methodology:
-
Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Separate the phases. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the compound's aqueous solution.
-
Equilibration: Seal the vial and shake it gently on a flatbed shaker for a set period (e.g., 2-4 hours) at a constant temperature to allow equilibrium to be reached.
-
Causality: Shaking that is too vigorous can create emulsions that are difficult to break, leading to inaccurate results. The system must reach equilibrium for the measured ratio to be a true reflection of the distribution coefficient.
-
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Trustworthiness Check:
-
Run a control compound with a known LogD value in parallel to validate the experimental setup.
-
Ensure the sum of the mass recovered from both phases is close to 100% of the initial mass to check for adsorption to the vial or degradation.
Thermal Stability and Hygroscopicity
Thermal Stability
Sulfonic acids are known to be more thermally stable than their carboxylic acid counterparts due to the robust C-S and S-O bonds.[3] However, aromatic sulfonic acids can undergo desulfonation at elevated temperatures, particularly under hydrothermal conditions.[7][8] Studies on related compounds like poly(vinylsulfonic acid) show that degradation, with the evolution of SO₂, can begin around 150°C.[9]
Implications:
-
Manufacturing: The stability of 1H-Pyrazole-4-sulfonic acid should be sufficient for standard chemical synthesis and purification steps (e.g., crystallization, drying) conducted below 100°C.
-
Formulation: High-temperature processes like melt extrusion may not be suitable.
-
Storage: The compound should be stored at room temperature, protected from excessive heat.
Hygroscopicity
The presence of the highly polar sulfonic acid group makes the molecule susceptible to water uptake from the atmosphere. This is a common characteristic of sulfonic acids.[6]
Implications:
-
Handling and Weighing: The compound may absorb moisture, leading to inaccuracies in weighing. It should be handled in a low-humidity environment (e.g., a glove box) for precise work.
-
Solid Form Stability: Water uptake can induce changes in the crystal form (polymorphism) or even lead to deliquescence (dissolving in the absorbed water), which can impact the stability, flowability, and dissolution rate of the solid material.
Experimental Protocol: Thermal Analysis by TGA/DSC
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting and decomposition.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (3-5 mg) into a TGA or DSC pan.
-
TGA Analysis: Heat the sample under a controlled nitrogen atmosphere from ambient temperature to ~400°C at a constant rate (e.g., 10°C/min). Record the mass loss versus temperature. A significant mass loss indicates decomposition.
-
DSC Analysis: Heat a separate sample under similar conditions. Record the heat flow. An endothermic peak will indicate the melting point, while a sharp exothermic peak often corresponds to decomposition.
Conclusion
1H-Pyrazole-4-sulfonic acid is a molecule defined by its high polarity and strong acidity. Its physicochemical profile—characterized by high aqueous solubility, low lipophilicity at all physiological pH values, and expected hygroscopicity—presents both opportunities and challenges for its application in drug development. While its properties may suggest poor oral bioavailability due to low membrane permeability, its high solubility is ideal for certain formulations. Furthermore, the strong acidic group can be a key anchor for binding to biological targets. The experimental protocols and theoretical insights provided in this guide equip researchers with the necessary framework to rigorously characterize this compound, enabling its rational design into the next generation of therapeutics and advanced materials.
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